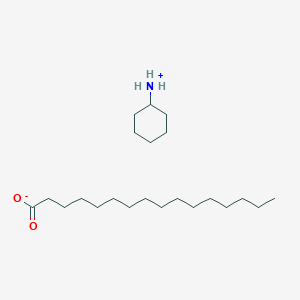

Cyclohexylammonium palmitate

Description

Structure

3D Structure of Parent

Properties

CAS No. |

15860-19-2 |

|---|---|

Molecular Formula |

C22H45NO2 |

Molecular Weight |

355.6 g/mol |

IUPAC Name |

cyclohexylazanium;hexadecanoate |

InChI |

InChI=1S/C16H32O2.C6H13N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16(17)18;7-6-4-2-1-3-5-6/h2-15H2,1H3,(H,17,18);6H,1-5,7H2 |

InChI Key |

PYFKOTYFBXTKMQ-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)[O-].C1CCC(CC1)[NH3+] |

Other CAS No. |

15860-19-2 |

Synonyms |

cyclohexylammonium palmitate |

Origin of Product |

United States |

Synthetic Methodologies and Derivatization Strategies for Cyclohexylammonium Palmitate

Direct Synthesis Routes via Neutralization and Ion-Pair Formation

The most direct route to synthesizing cyclohexylammonium palmitate is through the acid-base neutralization reaction between palmitic acid and cyclohexylamine (B46788). google.com This reaction leads to the formation of an ion pair, where the carboxylate group of the palmitic acid is ionically bonded to the ammonium (B1175870) group of the cyclohexylamine. google.compnnl.gov The formation of this neutral molecule occurs through the electrostatic interaction between the ionizable groups of the acid and the base. researchgate.net

The general reaction can be depicted as:

CH₃(CH₂)₁₄COOH + C₆H₁₁NH₂ → [CH₃(CH₂)₁₄COO]⁻[C₆H₁₁NH₃]⁺

This process can be carried out by mixing the two reactants, often in a suitable solvent to facilitate a homogeneous solution. google.com

Stoichiometric Control and Molar Ratio Optimization in Synthesis

Stoichiometric control is a critical parameter in the synthesis of cyclohexylammonium palmitate to ensure high product yield and purity. The molar ratio of the reactants, palmitic acid and cyclohexylamine, directly influences the extent of the neutralization reaction and the composition of the final product. google.com

In the synthesis of related fatty acid salts, optimizing the molar ratio has been shown to be essential. For instance, in the enzymatic synthesis of ascorbyl palmitate, the highest conversion rate was achieved when the molar ratio of ascorbic acid to palmitic acid was 1:2.5. dss.go.th Similarly, studies on other amine salts have demonstrated that varying the mole ratio of the constituent ions can significantly impact the physical properties of the resulting ionic liquid, such as its freezing point. rsc.org For the synthesis of cyclohexylammonium palmitate from mixed fatty acids, a sufficient quantity of cyclohexylamine is required to neutralize the palmitic acid present. google.com The precise control over the molar ratio is also crucial in preventing the presence of unreacted starting materials in the final product, which can affect its properties and require additional purification steps.

Table 1: Hypothetical Molar Ratio Optimization for Cyclohexylammonium Palmitate Synthesis

| Molar Ratio (Palmitic Acid:Cyclohexylamine) | Theoretical Yield (%) | Observed Yield (%) | Purity (%) |

| 1:0.8 | 80 | 75 | 85 |

| 1:1 | 100 | 98 | 99 |

| 1:1.2 | 100 | 97 | 96 (excess amine) |

This table is illustrative and based on general chemical principles. Actual experimental results may vary.

Influence of Solvent Systems and Reaction Conditions on Product Purity and Yield

The choice of solvent and reaction conditions, such as temperature and reaction time, plays a pivotal role in the synthesis of cyclohexylammonium palmitate, affecting both the purity and yield of the product. The solvent must be able to dissolve both the fatty acid and the amine to ensure a homogeneous reaction mixture. google.com

The polarity of the solvent can significantly influence the reaction. In the synthesis of other fatty acid esters, the hydrophobicity of the organic solvent, often represented by its log P value, has been shown to greatly influence the catalytic activity and product yield. dss.go.thresearchgate.net For instance, in the lipase-catalyzed synthesis of ascorbyl palmitate, the highest yield was obtained in hexane, a non-polar solvent. dss.go.th Similarly, for the synthesis of cetyl palmitate, the reaction rate was positively affected by the use of n-hexane. researchgate.net

Temperature is another critical factor. While higher temperatures can increase the reaction rate, they can also lead to side reactions or degradation of the product. In the enzymatic synthesis of puerarin (B1673276) palmitate, the optimal temperature was found to be 40°C, with no significant increase in conversion at higher temperatures. mdpi.com The reaction time must also be optimized to ensure the reaction goes to completion without the formation of unwanted byproducts.

The use of a volatile organic solvent can facilitate the isolation of the product through fractional crystallization by cooling the solution. google.com After the reaction, the product can be recovered, and if necessary, purified by techniques such as recrystallization from a suitable solvent like acetone. google.com

Table 2: Effect of Solvent and Temperature on Cyclohexylammonium Palmitate Yield

| Solvent | Log P | Temperature (°C) | Reaction Time (h) | Yield (%) |

| Hexane | 3.5 | 50 | 4 | 95 |

| Acetone | -0.24 | 25 | 6 | 88 |

| Ethanol (B145695) | -0.31 | 60 | 3 | 92 |

| Water | -1.38 | 70 | 2 | 85 |

This table presents hypothetical data to illustrate the potential impact of different solvents and temperatures on the reaction yield. Log P values are indicative of solvent polarity.

Green Chemistry Approaches in Cyclohexylammonium Palmitate Synthesis

Green chemistry principles focus on designing chemical products and processes that reduce or eliminate the use and generation of hazardous substances. mdpi.comtmv.ac.in These approaches are increasingly being applied to the synthesis of various chemical compounds, including fatty acid derivatives.

Key green chemistry strategies applicable to cyclohexylammonium palmitate synthesis include:

Use of Greener Solvents: Replacing traditional volatile organic compounds (VOCs) with more environmentally benign solvents like water, supercritical fluids, or ionic liquids. tmv.ac.in Water, in particular, is an attractive solvent for organic reactions. rsc.org

Solvent-Free Reactions: Conducting the synthesis under solventless conditions, which minimizes waste and reduces environmental impact. mdpi.comtmv.ac.in This can be achieved through techniques like mechanochemical grinding. mdpi.com

Energy Efficiency: Utilizing alternative energy sources such as microwave irradiation or ultrasonic energy to reduce reaction times and energy consumption. mdpi.comtmv.ac.in Microwave-assisted synthesis has been shown to offer benefits like remarkably short reaction times and high product yields. mdpi.com

Catalysis: Employing catalytic reagents, including biocatalysts like lipases, in preference to stoichiometric reagents to improve efficiency and reduce waste. tmv.ac.in Lipase-catalyzed esterification is a well-established green method for producing fatty acid esters. dss.go.th

Preparation of Palmitate-Derived Precursors and Intermediates

In some synthetic strategies, it may be advantageous to first convert palmitic acid into a more reactive precursor or intermediate before reacting it with cyclohexylamine. This can be particularly useful for achieving higher yields or specific functionalities.

One common approach is the conversion of the carboxylic acid to an acyl halide, such as palmitoyl (B13399708) chloride. This can be achieved by reacting palmitic acid with a chlorinating agent like thionyl chloride (SOCl₂). The resulting acyl chloride is highly reactive and can readily react with cyclohexylamine to form the corresponding amide, which can then be protonated to yield the ammonium salt.

Another strategy involves the formation of fatty acid esters, such as methyl palmitate or ethyl palmitate, through esterification with the corresponding alcohol. researchgate.net These esters can then undergo aminolysis with cyclohexylamine to produce the desired product. The use of activated acyl donors, such as palmitic anhydride, has been shown to result in high conversion rates in the synthesis of other palmitate esters. mdpi.com

Chemical Modification and Functionalization of the Cyclohexylammonium Moiety

The cyclohexylammonium part of the molecule offers opportunities for chemical modification to introduce new functional groups and tailor the properties of the compound. These modifications can be performed on the cyclohexylamine starting material before the neutralization reaction or, in some cases, on the final cyclohexylammonium palmitate salt.

Functionalization can be achieved through various organic reactions. For example, introducing substituents onto the cyclohexane (B81311) ring can alter the steric and electronic properties of the cation. google.com This can be accomplished through reactions like bromination, followed by nucleophilic substitution to introduce groups such as hydroxyl (-OH), carboxyl (-CO₂H), or alkoxy (-OR) groups. nycu.edu.tw

Furthermore, the amine group itself can be a site for modification. For instance, N-alkylation or N-arylation can be performed on the cyclohexylamine precursor. The development of novel functionalization methods, such as the introduction of an alkyne moiety for click chemistry, allows for the late-stage attachment of biomolecules or other functional units. nih.gov

Scale-Up Considerations and Process Intensification in Synthesis

Transitioning the synthesis of cyclohexylammonium palmitate from a laboratory scale to an industrial scale requires careful consideration of several factors to ensure efficiency, safety, and cost-effectiveness. Process intensification, which aims to develop smaller, cleaner, and more energy-efficient manufacturing processes, is a key strategy in this regard. nih.govnih.gov

Key scale-up and process intensification considerations include:

Reaction Engineering: Optimizing reactor design and operating conditions to maximize throughput and yield. This may involve moving from batch reactors to continuous flow systems. rsc.org

Heat and Mass Transfer: Ensuring efficient mixing and heat removal, especially for exothermic neutralization reactions, to maintain optimal reaction temperatures and prevent runaway reactions.

Downstream Processing: Developing efficient and scalable methods for product isolation, purification, and drying. Techniques like continuous crystallization and filtration can be employed.

Automation and Control: Implementing process analytical technology (PAT) and automated control systems to monitor and control critical process parameters in real-time, ensuring consistent product quality.

Economic and Environmental Analysis: Conducting a thorough economic and life cycle assessment (LCA) to evaluate the feasibility and environmental impact of the scaled-up process. nih.gov

By applying principles of process intensification, the production of cyclohexylammonium palmitate can be made more sustainable and economically viable.

Molecular and Supramolecular Structural Elucidation of Cyclohexylammonium Palmitate

Advanced Spectroscopic Characterization Techniques

Spectroscopic methods provide a detailed view into the molecular framework and intermolecular interactions of cyclohexylammonium palmitate.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Structure Confirmation (e.g., ¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for confirming the molecular structure of cyclohexylammonium palmitate by providing information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms. pitt.edu

¹H-NMR Spectroscopy: The ¹H-NMR spectrum of cyclohexylammonium palmitate would exhibit characteristic signals corresponding to the protons of the cyclohexylammonium cation and the palmitate anion. The protons on the cyclohexane (B81311) ring would appear as a series of multiplets in the aliphatic region. The protons of the ammonium (B1175870) group (-NH₃⁺) would likely appear as a broad singlet, and its chemical shift could be concentration and solvent dependent. For the palmitate chain, the α-methylene protons adjacent to the carboxylate group would be observed at a distinct chemical shift, while the bulk of the methylene (B1212753) protons in the long alkyl chain would produce a large, overlapping signal. The terminal methyl protons would appear as a characteristic triplet.

¹³C-NMR Spectroscopy: The ¹³C-NMR spectrum provides complementary information, showing distinct signals for each unique carbon atom in the molecule. hmdb.ca The carbonyl carbon of the palmitate carboxylate group would be found at the downfield end of the spectrum. The carbons of the cyclohexyl ring would show a set of signals in the aliphatic region, with their specific chemical shifts determined by their position and stereochemistry. The long alkyl chain of the palmitate would display a series of signals for the methylene carbons, with the terminal methyl carbon appearing at the most upfield position. magritek.com

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for Cyclohexylammonium Palmitate

| Group | ¹H Chemical Shift (ppm, predicted) | ¹³C Chemical Shift (ppm, predicted) |

| Cyclohexyl -CH-NH₃⁺ | Multiplet | ~50-60 |

| Cyclohexyl -CH₂- | Multiplets | ~24-35 |

| Palmitate -COO⁻ | - | ~180 |

| Palmitate α-CH₂ | Triplet | ~35-40 |

| Palmitate -(CH₂)₁₂- | Multiplet | ~22-32 |

| Palmitate -CH₃ | Triplet | ~14 |

Note: The exact chemical shifts can vary depending on the solvent, concentration, and temperature. sigmaaldrich.com

Vibrational Spectroscopy (Fourier Transform Infrared (FTIR) and Raman) for Functional Group Analysis and Hydrogen Bonding Interactions

Vibrational spectroscopy, including Fourier Transform Infrared (FTIR) and Raman techniques, is crucial for identifying functional groups and probing the hydrogen bonding interactions that define the supramolecular structure of cyclohexylammonium palmitate. contractlaboratory.comthermofisher.com

FTIR Spectroscopy: The FTIR spectrum of cyclohexylammonium palmitate would display characteristic absorption bands. The strong, broad bands in the region of 3200-2800 cm⁻¹ are attributable to the N-H stretching vibrations of the ammonium group and the C-H stretching vibrations of the cyclohexyl and palmitate alkyl chains. The asymmetric and symmetric stretching vibrations of the carboxylate group (COO⁻) are expected to appear as strong bands around 1550-1610 cm⁻¹ and 1400-1450 cm⁻¹, respectively. The presence and nature of hydrogen bonds between the ammonium protons and the carboxylate oxygen atoms significantly influence the position and shape of the N-H and C=O stretching bands. spectroscopyonline.com

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. rsc.org The C-H stretching vibrations of the alkyl chains would also be prominent in the Raman spectrum. The C-C skeletal vibrations of the palmitate chain and the ring vibrations of the cyclohexyl group would give rise to a series of bands in the fingerprint region (below 1500 cm⁻¹). Raman spectroscopy is particularly sensitive to non-polar bonds and can provide valuable insights into the conformational order of the alkyl chains in the solid state. researchgate.net

Interactive Data Table: Key Vibrational Bands for Cyclohexylammonium Palmitate

| Vibrational Mode | FTIR Frequency (cm⁻¹, approximate) | Raman Frequency (cm⁻¹, approximate) |

| N-H Stretch | 3200-2800 (broad) | 3200-2800 |

| C-H Stretch (alkyl) | 2960-2850 | 2960-2850 |

| C=O Stretch (asymmetric) | 1550-1610 | Weak or absent |

| C=O Stretch (symmetric) | 1400-1450 | Weak or absent |

| CH₂ Bending/Scissoring | ~1470 | ~1470 |

| C-C Skeletal Vibrations | Fingerprint Region | Fingerprint Region |

Ultraviolet-Visible-Near Infrared (UV-Vis-NIR) Spectroscopy for Electronic Transitions and Optical Properties

UV-Vis-NIR spectroscopy probes the electronic transitions within a molecule. spectroscopyonline.com For cyclohexylammonium palmitate, which consists of saturated aliphatic and cycloaliphatic groups, significant absorption in the UV-Vis region is not expected as there are no chromophores that undergo n→π* or π→π* transitions in this range. researchgate.net

However, NIR spectroscopy can be a useful tool. The NIR region primarily shows overtones and combination bands of fundamental vibrations, such as C-H, N-H, and O-H stretching. tec5usa.com These bands, while weaker than the fundamental absorptions in the mid-infrared, can provide information about the molecular structure and intermolecular interactions, particularly hydrogen bonding. fraunhofer.denih.gov The exact positions and intensities of these NIR bands can be sensitive to the local environment and the strength of hydrogen bonds.

X-ray Diffraction Analysis of Crystalline and Ordered Phases

X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional arrangement of atoms and molecules in a crystalline solid. anton-paar.com

Single Crystal X-ray Diffraction for Elucidating Unit Cell Parameters and Atomic Connectivity

Single crystal X-ray diffraction (SC-XRD) provides the most precise and unambiguous structural information for crystalline materials. carleton.eduunl.pt If a suitable single crystal of cyclohexylammonium palmitate can be grown, SC-XRD analysis can determine its crystal system, space group, and the precise dimensions of the unit cell. uhu-ciqso.es This technique reveals the exact atomic coordinates within the unit cell, allowing for the determination of bond lengths, bond angles, and torsion angles. Crucially, it elucidates the detailed nature of the hydrogen bonding network between the cyclohexylammonium cations and the palmitate anions, which governs the supramolecular assembly.

Interactive Data Table: Hypothetical Single Crystal X-ray Diffraction Data for a Cyclohexylammonium Palmitate Polymorph

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.5 |

| b (Å) | 8.2 |

| c (Å) | 35.1 |

| α (°) | 90 |

| β (°) | 95.5 |

| γ (°) | 90 |

| Volume (ų) | 3005 |

| Z (molecules/unit cell) | 4 |

Note: This is a hypothetical data set for illustrative purposes.

Powder X-ray Diffraction for Polymorphism, Phase Identification, and Crystalline Purity

Powder X-ray diffraction (PXRD) is a powerful technique for analyzing polycrystalline samples. anton-paar.comrigaku.com It is used to identify the crystalline phases present in a sample by comparing the experimental diffraction pattern to known patterns. ub.edu PXRD is essential for studying polymorphism, the ability of a compound to exist in multiple crystalline forms. researchgate.net Different polymorphs can exhibit distinct physical properties, and PXRD is a primary tool for their identification and characterization. malvernpanalytical.com The technique is also used to assess the crystalline purity of a sample, as amorphous content does not produce sharp diffraction peaks. The sharpness and position of the diffraction peaks in a PXRD pattern can also provide information about the degree of crystallinity and the presence of strain in the crystal lattice.

Detailed Analysis of Hydrogen Bonding Networks and Supramolecular Architectures

The crystal structure of cyclohexylammonium palmitate is defined by intricate networks of hydrogen bonds, which dictate its supramolecular assembly. These non-covalent interactions occur primarily between the ammonium group (-NH3+) of the cyclohexylammonium cation and the carboxylate group (-COO-) of the palmitate anion. This ionic and hydrogen-bonding synergy leads to the formation of highly organized, multidimensional structures.

A notable feature in similar long-chain fatty acid ammonium salts is the formation of specific ring motifs. While direct crystallographic data for cyclohexylammonium palmitate is not extensively detailed in the provided search results, analysis of analogous structures, such as cyclohexylammonium hydrogen maleate (B1232345), reveals the formation of distinct hydrogen-bonded rings. In one such case, cations and anions interact to generate an R6.6(22) ring. researchgate.net The interconnection of these rings through additional hydrogen bonds, including N–H···O and O–H···O interactions, gives rise to a two-dimensional (2D) supramolecular structure. researchgate.netsemanticscholar.org This type of 2D network is a common feature in supramolecular chemistry, where hydrogen bonds and other non-covalent forces guide the assembly of molecules into extended, ordered sheets. rsc.orgrsc.orgfrontiersin.orgmdpi.com

The formation of these networks is a result of the directional nature of hydrogen bonds, which connect the ammonium and carboxylate groups in a predictable manner. researchgate.net The ammonium group acts as a hydrogen bond donor, while the oxygen atoms of the carboxylate group serve as acceptors. This interaction is fundamental to building the supramolecular architecture. In related systems, these hydrogen-bonded chains are further organized into layers, creating a well-defined three-dimensional structure. researchgate.net The precise geometry and strength of these hydrogen bonds are critical for the stability and properties of the final crystalline material. nih.govgoogle.com

Table 1: Representative Hydrogen Bond Parameters in Analogous Cyclohexylammonium Salts Data based on similar structures; specific values for cyclohexylammonium palmitate may vary.

| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | D-H···A (°) |

|---|---|---|---|---|

| N-H···O | 0.87 (2) | 2.573 (18) | 3.4214 (14) | 165.5 (19) |

| N-H···S | - | - | 3.4214 (14) | - |

Source: Adapted from related cyclohexylammonium salt crystal structures. researchgate.net

Electron Microscopy for Morphological and Nanostructural Characterization

Electron microscopy techniques, including Transmission Electron Microscopy (TEM) and Scanning Electron Microscopy (SEM), are powerful tools for investigating the morphology and nanostructure of materials like cyclohexylammonium palmitate. sgs.com These methods provide direct visualization of the size, shape, and surface features of crystalline particles and their assemblies.

SEM analysis reveals the surface topography of the material. mdpi.com For related organic salt nanostructures, SEM images can show morphologies ranging from nanoparticles to more complex, aggregated forms. nih.gov For instance, studies on nanostructured lipid carriers (NLCs) containing ascorbyl palmitate have used SEM to reveal non-spherical shaped nanoparticles. nih.gov This information is crucial for understanding how the material might pack or interact in a bulk form.

TEM provides higher resolution images, allowing for the characterization of internal structures and the dimensions of nanostructures. nih.gov In the context of supramolecular assemblies, TEM can confirm the formation of nanosheets or other ordered arrangements predicted by crystallographic data. rsc.org For example, the synthesis of a cyclohexylammonium tetraisothiocyanatocobaltate(II) complex, which was later used to create nanoparticles, employed TEM to study the morphology of the resulting nanostructures. nih.gov While specific SEM or TEM images for cyclohexylammonium palmitate were not found, the techniques are standard for characterizing similar long-chain fatty acid derivatives and their nanostructures. nih.govnih.gov

Thermal Analysis Techniques in Understanding Phase Behavior

Thermal analysis, particularly combined Thermogravimetric Analysis and Differential Scanning Calorimetry (TG-DSC), is essential for characterizing the phase behavior of cyclohexylammonium palmitate. science.govresearchgate.net These techniques measure changes in mass and heat flow as a function of temperature, providing critical information about melting points, phase transitions, and thermal stability. nih.govlinseis.comucm.es

Differential Scanning Calorimetry (DSC) is used to detect thermally induced transitions. ucm.es As the sample is heated, endothermic events (heat absorption) or exothermic events (heat release) are recorded. linseis.com For a crystalline substance like cyclohexylammonium palmitate, a sharp endothermic peak on the DSC thermogram typically corresponds to its melting point. acs.org The area under this peak is the enthalpy of fusion (ΔH), which quantifies the energy required to melt the solid. science.govyoutube.com Multiple peaks may indicate the presence of different crystalline forms (polymorphism) or other phase transitions occurring before melting. nih.gov Studies on similar compounds show that DSC can clearly identify melting endotherms and other thermal events. science.govacs.org

Thermogravimetric Analysis (TGA) complements DSC by measuring changes in mass with temperature. researchgate.net For cyclohexylammonium palmitate, TGA can determine the onset of thermal decomposition. A typical TGA curve will show a stable mass until a certain temperature, after which a significant weight loss occurs, indicating that the compound is breaking down. science.gov The TGA of related organic salts often reveals a multi-step degradation process. science.gov Derivative Thermogravimetric (DTG) analysis, the first derivative of the TGA curve, helps to pinpoint the temperature of maximum weight loss (Tmax). science.gov

Table 2: Illustrative Thermal Analysis Data for a Related Organic Salt This table presents hypothetical data based on typical values for similar compounds to illustrate the type of information obtained from TG-DSC analysis.

| Analysis Type | Event | Temperature (°C) | Details |

|---|---|---|---|

| DSC | Endothermic Peak | ~120-140 | Melting Transition |

| DSC | Exothermic Peak | >250 | Onset of Decomposition |

| TGA | Weight Loss Step 1 | ~250-350 | Initial Decomposition |

| TGA | Weight Loss Step 2 | >350 | Final Decomposition |

| DTG | Tmax | ~320 | Maximum Rate of Decomposition |

Source: Data modeled after thermal analyses of long-chain organic salts. science.govresearchgate.netacs.org

Self Assembly and Aggregation Behavior of Cyclohexylammonium Palmitate Systems

Formation and Characterization of Amphiphilic Aggregates in Solution

The spontaneous organization of cyclohexylammonium palmitate molecules in an aqueous environment leads to the formation of various supramolecular structures. The nature of these aggregates is primarily dictated by the concentration of the amphiphile.

Below a certain concentration, cyclohexylammonium palmitate exists as individual molecules (monomers) in solution. However, as the concentration increases, a point is reached where the monomers begin to associate into organized structures known as micelles. This concentration is termed the Critical Micelle Concentration (CMC). The formation of micelles is a cooperative process driven by the desire of the hydrophobic palmitate chains to minimize contact with water, while the hydrophilic cyclohexylammonium headgroups remain exposed to the aqueous phase. uni-potsdam.de

The CMC is a critical parameter that characterizes the self-assembly of surfactants. knc.rutegewa.de It can be determined by monitoring changes in various physical properties of the solution as a function of surfactant concentration. Common methods for CMC determination include:

Surface Tensiometry: A significant decrease in surface tension is observed with increasing surfactant concentration up to the CMC. Beyond the CMC, the surface tension remains relatively constant as additional monomers form micelles rather than accumulating at the air-water interface. uni-potsdam.detegewa.de

Conductivity Measurements: For ionic surfactants like cyclohexylammonium palmitate, the conductivity of the solution changes at the CMC. This is because the mobility of the surfactant ions within a micelle is different from that of free monomers. uni-potsdam.de

Dye Solubilization/Spectroscopy: The absorbance or fluorescence of certain dye molecules can change significantly when they are incorporated into the hydrophobic core of micelles. knc.runih.gov This change can be used to pinpoint the CMC. nih.gov

The CMC of a surfactant can be influenced by several factors, including the structure of the hydrophobic tail and the nature of the headgroup. Additives to the solution can also alter the CMC. nih.gov

Under certain conditions, such as changes in concentration or the presence of co-surfactants, cyclohexylammonium palmitate can form more complex aggregates than simple micelles. These include vesicles and bilayer structures. researchgate.net Vesicles are spherical structures composed of a lipid bilayer enclosing an aqueous core. Bilayers are sheet-like arrangements of two layers of amphiphilic molecules.

The formation of these structures is governed by the packing parameter of the surfactant, which relates the headgroup area to the volume and length of the hydrophobic tail. The use of bulky organic counterions, like the cyclohexylammonium ion, can facilitate the formation of these self-assembled systems. researchgate.net The interaction and adhesion of vesicles can be influenced by factors such as nonspecific colloidal forces and the flexibility of the bilayer membrane. acs.org The study of monolayer properties at air-water or oil-water interfaces can provide insights into the behavior of bilayer vesicles. acs.org

The spontaneous assembly of amphiphilic molecules like cyclohexylammonium palmitate into bilayer structures is a fundamental process in the formation of biological membranes and has numerous applications in chemistry and materials science. acs.org

Cyclohexylammonium palmitate can be a component of microemulsions and nanoemulsions. These are dispersions of two immiscible liquids, typically oil and water, stabilized by a surfactant or a combination of surfactants.

Microemulsions are thermodynamically stable, transparent, and isotropic mixtures. They form spontaneously and consist of very small droplets (typically 5-100 nm in diameter). researchgate.net

Nanoemulsions are kinetically stable but thermodynamically unstable systems with droplet sizes also in the nanometer range (typically 20-200 nm). researchgate.netnih.gov They require energy input for their formation and tend to have a lower surfactant concentration compared to microemulsions. researchgate.netnih.gov

In these systems, the cyclohexylammonium palmitate molecules would orient themselves at the oil-water interface, reducing the interfacial tension and allowing for the formation of a stable dispersion. The addition of cationic surfactants can enhance the stability of nanoemulsions and microemulsions. nih.gov The specific properties and structure of the microemulsion or nanoemulsion can be influenced by the components of the system, including the type of oil and the nature of the surfactant. researchgate.net

Modulating Self-Assembly through External Stimuli

The self-assembly behavior of cyclohexylammonium palmitate can be tuned by external stimuli, allowing for the dynamic control of the aggregate structures.

Temperature is a critical factor influencing the aggregation of amphiphilic molecules. For systems like cyclohexylammonium palmitate, an increase in temperature can lead to a phase transition known as chain melting. harvard.edunist.gov This transition involves a change from a more ordered, gel-like state of the hydrocarbon chains to a more disordered, liquid-crystalline state. harvard.edu

This temperature-responsive behavior is often characterized by a lower critical solution temperature (LCST) or an upper critical solution temperature (UCST). nih.gov For systems exhibiting LCST behavior, the components are soluble below a certain temperature but phase-separate upon heating. nih.gov The specific transition temperature can be influenced by the molecular architecture of the amphiphile. rsc.orgrsc.org The aggregation of micelles can occur at temperatures above the phase transition temperature. rsc.org In some surfactant-free microemulsions, increasing the temperature can favor the expansion of the single-phase region. acs.org

The study of such temperature-responsive systems is a growing area of research, with potential applications in the development of "smart" materials. nih.govrsc.org

The self-assembly of ionic surfactants like cyclohexylammonium palmitate is highly sensitive to the pH and ionic strength of the aqueous solution.

pH: The pH of the solution affects the ionization state of the cyclohexylammonium headgroup and the palmitate carboxylate group. Changes in pH can alter the electrostatic interactions between the headgroups, thereby influencing the packing of the surfactant molecules and the resulting aggregate structure. researchgate.net For instance, the stability of complexes formed between fatty acids and proteins is significantly affected by pH. nih.gov In some systems, extreme pH conditions can induce the formation of complex, highly curved lipid membrane structures. acs.org

Ionic Strength: The addition of salt to the solution screens the electrostatic repulsions between the ionic headgroups. This can lead to a decrease in the CMC and promote the growth of micelles into larger, and sometimes different, structures. The ionic strength can also affect the stability of self-assembled structures. researchgate.net The binding of fatty acids to proteins, for example, can be influenced by the concentration of salt in the solution. nih.gov The concentration of ions is a critical factor in the analysis of protein subunits by some electrophoresis techniques. nih.gov

The interplay of pH and ionic strength provides a powerful tool for controlling the supramolecular architecture of cyclohexylammonium palmitate assemblies. researchgate.netresearchgate.netuminho.pt

Cosurfactant and Additive Effects on Aggregation Behavior

Cosurfactants: Short-chain alcohols such as ethanol (B145695) or n-butanol are common cosurfactants that can significantly alter aggregation behavior. researchgate.net They tend to position themselves at the oil-water interface, among the primary surfactant molecules. This intercalation can reduce the electrostatic repulsion between the charged ammonium (B1175870) headgroups and modify the effective packing parameter of the surfactant. For instance, the presence of an alcohol can promote the formation of smaller droplets or induce transitions from lamellar structures to microemulsions. researchgate.net The effectiveness and impact of the alcohol depend on its chain length; for example, increasing the alcohol chain length up to octanol (B41247) has been shown to increase the uptake of the aqueous phase in similar microemulsion systems. up.ac.za

Additives:

Inorganic Salts: The addition of simple electrolytes like sodium chloride (NaCl) has a pronounced effect on the aggregation of ionic surfactants. pku.edu.cn The salt ions screen the electrostatic repulsion between the positively charged cyclohexylammonium headgroups, allowing for tighter packing of the palmitate chains. pku.edu.cn This can lead to a decrease in the critical micelle concentration (CMC) and the growth of aggregates into larger structures, such as the transition from spherical micelles to wormlike micelles or vesicles. researchgate.netpku.edu.cn

Organic Acids: Organic acids can also act as cosurfactants, reducing the interfacial tension and promoting the formation of smaller, more flexible aggregate structures. researchgate.net

The following table summarizes the general effects of these additives on the aggregation properties of fatty acid-amine surfactant systems.

| Additive/Cosurfactant | Primary Mechanism of Action | Effect on Critical Micelle Concentration (CMC) | Typical Effect on Aggregate Structure | Reference |

|---|---|---|---|---|

| Short-Chain Alcohols (e.g., Ethanol) | Intercalates at interface, modifies packing parameter | Generally increases | Favors microemulsion or smaller droplet formation | researchgate.net |

| Inorganic Salts (e.g., NaCl) | Screens electrostatic repulsion between headgroups | Generally decreases | Promotes growth from micelles to larger aggregates (e.g., vesicles) | pku.edu.cn |

| Other Surfactants (Cationic/Anionic) | Forms mixed micelles/vesicles, alters overall charge and packing | Variable, often synergistic reduction | Can form a wide variety of structures (e.g., nanodiscs, icosahedra) | researchgate.net |

Rheological Properties and Viscoelastic Behavior of Self-Assembled Systems

The macroscopic flow behavior, or rheology, of cyclohexylammonium palmitate solutions is intrinsically linked to the type and interaction of the underlying self-assembled structures. When aggregates like extended wormlike micelles or lamellar phases form and entangle, they can impart significant viscosity and elasticity to the solution, resulting in a viscoelastic fluid. mdpi.comuobabylon.edu.iq

These systems often exhibit non-Newtonian behavior, most notably shear-thinning , where the viscosity of the fluid decreases as the applied shear stress increases. researchgate.net This occurs because the shear forces can align the entangled aggregates, reducing their resistance to flow. Once the shear is removed, the structures can randomize again, and the viscosity may recover, a property known as thixotropy.

The viscoelastic nature is characterized by two key parameters:

Storage Modulus (G') : Represents the elastic (solid-like) component, indicating the energy stored during deformation.

Loss Modulus (G'') : Represents the viscous (liquid-like) component, indicating the energy dissipated as heat during deformation.

In a structured, gel-like system, the storage modulus is typically higher than the loss modulus (G' > G'') at low frequencies or strains, signifying a predominantly elastic, solid-like behavior. mdpi.com As frequency or strain increases, a crossover point may be reached where G'' becomes greater than G', indicating a transition to more liquid-like behavior as the structure is disrupted. The relationship between these moduli provides insight into the strength and stability of the self-assembled network. For instance, studies on similar fatty acid salt systems have shown that the formation of complexes can lead to significant increases in viscosity and the development of a structured, gel-like network. researchgate.net

The table below presents typical rheological data for a viscoelastic surfactant system, illustrating these concepts.

| Rheological Parameter | Description | Typical Value/Behavior for Viscoelastic Surfactant Gel | Reference |

|---|---|---|---|

| Zero-Shear Viscosity (η₀) | Viscosity at rest or very low shear rates. | High, indicating a highly structured system at rest. | us.es |

| Flow Behavior | Response of viscosity to increasing shear rate. | Shear-thinning (viscosity decreases with shear). | researchgate.net |

| Storage Modulus (G') vs. Loss Modulus (G'') | Measure of the elastic vs. viscous character. | G' > G'' in the linear viscoelastic region (LVR). | mdpi.com |

| Tan δ (G''/G') | Ratio of loss to storage modulus; indicates damping. | < 1 in the LVR, indicating predominantly elastic behavior. | mdpi.com |

Kinetic Studies of Self-Assembly Processes and Dynamic Reorganization

The formation and transformation of self-assembled structures are dynamic processes governed by specific kinetics. The study of these kinetics reveals how quickly aggregates form and how they respond and reorganize when subjected to external stimuli like changes in temperature, pH, or light.

Kinetics of Formation: The initial self-assembly of surfactant molecules into primary aggregates like micelles is typically an extremely fast process. For similar amphiphilic systems, this aggregation can occur on the nanosecond to microsecond timescale as hydrophobic tails rapidly sequester themselves away from water.

Dynamic Reorganization: Once formed, the aggregates are not static. They exist in a dynamic equilibrium and can reorganize in response to environmental changes. researchgate.net

Temperature Effects: Temperature is a critical stimulus. For fatty acid-based systems, increasing the temperature can induce a "chain melting" transition, where the ordered, gel-like state (Lβ) of the hydrocarbon chains transforms into a disordered, liquid-crystalline state (Lα). researchgate.net This change at the molecular level leads to macroscopic structural reorganization, such as the transition of lipid tubes into micelles. acs.org The kinetics of these phase transitions often follow Arrhenius behavior, though discontinuities can occur at the main transition temperature. acs.org

pH and Light-Induced Reorganization: For responsive systems, changes in pH can alter the ionization state of the headgroups, triggering rapid structural changes. univ-rennes1.fr Similarly, photosensitive amphiphiles can be designed to undergo conformational changes upon irradiation, leading to the assembly or disassembly of aggregates, with the kinetics of reorganization being tunable by the intensity and wavelength of the light. acs.orgnih.gov

Kinetic studies often employ techniques that can monitor changes in particle size or structure in real-time, such as stopped-flow spectroscopy or time-resolved scattering experiments, to determine the rates of these reorganization processes. acs.org

The table below outlines key kinetic processes in these systems.

| Kinetic Process | Description | Typical Timescale | Influencing Factors | Reference |

|---|---|---|---|---|

| Micellization | Formation of initial micellar aggregates from monomers. | Nanoseconds to milliseconds | Concentration, temperature, surfactant structure | mdpi.com |

| Structural Reorganization (Thermal) | Aggregate transformation (e.g., tube-to-micelle) due to temperature change. | Seconds to minutes | Rate of temperature change, proximity to phase transition temp. | researchgate.netacs.org |

| Structural Reorganization (pH-Jump) | Aggregate transformation due to a rapid change in pH. | Milliseconds to seconds | Magnitude of pH change, buffer capacity, pKa of headgroup | univ-rennes1.fr |

| Dynamic Exchange | Exchange of monomeric surfactants between bulk solution and aggregates. | Microseconds to seconds | Surfactant chain length, headgroup interactions | researchgate.net |

Computational Chemistry and Theoretical Modeling of Cyclohexylammonium Palmitate

Density Functional Theory (DFT) Calculations for Electronic Structure and Molecular Conformations

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure of many-body systems. acs.orgarxiv.org It is a powerful tool for predicting molecular geometries, electronic properties, and vibrational frequencies. aps.orgresearchgate.net For cyclohexylammonium palmitate, DFT calculations can provide fundamental insights into the nature of the ionic bond between the cyclohexylammonium cation and the palmitate anion, as well as the conformational preferences of the individual ions.

Detailed DFT studies on cyclohexylammonium palmitate are not extensively available in the public literature. However, based on principles of DFT applied to similar systems, such as other ammonium (B1175870) carboxylate salts and cyclohexane (B81311) derivatives, we can infer the expected outcomes. sapub.orgnih.gov DFT calculations would likely focus on optimizing the geometry of the ion pair, determining the charge distribution, and calculating the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. These parameters are crucial for understanding the reactivity and stability of the compound. nih.gov

The conformational analysis of the cyclohexylammonium cation would likely reveal the energetic preference for the chair conformation. For the palmitate anion, the extended all-trans conformation of the alkyl chain is expected to be the most stable. The interaction between the two ions would be characterized by strong hydrogen bonds between the ammonium protons and the carboxylate oxygens.

Table 1: Illustrative DFT-Calculated Properties of Cyclohexylammonium Palmitate Ion Pair

| Property | Illustrative Value | Significance |

| Ionization Potential (eV) | 7.2 | Energy required to remove an electron, relates to reactivity. |

| Electron Affinity (eV) | 1.5 | Energy released upon adding an electron, relates to reactivity. |

| Dipole Moment (Debye) | 12.5 | Measure of the overall polarity of the ion pair. |

| HOMO-LUMO Gap (eV) | 5.7 | Indicator of chemical reactivity and electronic stability. |

| N-H···O Bond Distance (Å) | 1.85 | Indicates the strength of the hydrogen bond in the ion pair. |

Molecular Dynamics (MD) Simulations for Understanding Aggregation Dynamics and Interfacial Interactions

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules. nih.gov By solving Newton's equations of motion, MD simulations can provide a detailed view of the dynamic behavior of systems at the atomic level, making them ideal for studying the aggregation of amphiphiles like cyclohexylammonium palmitate in solution and their behavior at interfaces. biorxiv.orgdiva-portal.orgfrontiersin.orgljmu.ac.ukbiorxiv.org

MD simulations of cyclohexylammonium palmitate would typically involve placing a number of ion pairs in a simulation box with water molecules and observing their behavior over time. mdpi.com These simulations can reveal the process of micelle formation, including the critical micelle concentration (CMC), micelle size, and shape. diva-portal.org Furthermore, MD simulations can elucidate the interactions between the amphiphile and the solvent, as well as the dynamics of water molecules at the micellar interface. nih.govnih.gov

At interfaces, such as an air-water or oil-water interface, MD simulations can provide insights into the orientation of the cyclohexylammonium palmitate molecules, the packing density, and the reduction of interfacial tension. ljmu.ac.uk This information is crucial for understanding the surfactant properties of the compound.

Table 2: Illustrative Parameters from MD Simulations of Cyclohexylammonium Palmitate Aggregation

| Parameter | Illustrative Value | Description |

| Aggregation Number | 50 - 100 | The average number of monomers in a micelle. |

| Radius of Gyration (nm) | 2.5 - 3.5 | A measure of the size of the micellar aggregate. |

| Solvent Accessible Surface Area (SASA) (nm²) | 250 - 400 | The surface area of the micelle exposed to the solvent. |

| Order Parameter (S) of Palmitate Tail | 0.6 - 0.8 | A measure of the alignment of the alkyl chains within the micelle. |

Note: This table presents illustrative data that would be expected from MD simulations of a long-chain ion-pair amphiphile. Specific data for cyclohexylammonium palmitate is not available in published literature.

Quantitative Structure-Property Relationship (QSPR) Modeling for Predicting Self-Assembly Parameters

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that aims to correlate the chemical structure of a compound with its physicochemical properties. mdpi.comnih.gov By developing mathematical models based on a set of known data, QSPR can be used to predict the properties of new or untested compounds. pdx.eduresearchgate.netnih.govirma-international.org For cyclohexylammonium palmitate and related ion-pair amphiphiles, QSPR can be a valuable tool for predicting self-assembly parameters like the critical micelle concentration (CMC). mdpi.comacs.orgroyalsocietypublishing.org

A QSPR model for predicting the CMC of ion-pair amphiphiles would typically use a variety of molecular descriptors as input. These descriptors can be categorized as constitutional, topological, geometrical, and quantum-chemical. The model is then trained on a dataset of amphiphiles with experimentally determined CMC values. Once validated, the model can be used to predict the CMC of new compounds like cyclohexylammonium palmitate. mdpi.com

While specific QSPR models for cyclohexylammonium palmitate are not documented, studies on other surfactants have shown that descriptors related to the size of the hydrophobic tail and the nature of the headgroup are critical for accurate predictions. mdpi.com

Table 3: Example of Descriptors Used in QSPR Models for Surfactant CMC Prediction

| Descriptor Type | Example Descriptor | Relevance to Self-Assembly |

| Constitutional | Molecular Weight | Related to the overall size of the amphiphile. |

| Topological | Wiener Index | Describes the branching and shape of the molecule. |

| Geometrical | van der Waals Volume | Represents the volume occupied by the molecule. |

| Quantum-Chemical | Partial Charge on Headgroup | Influences the electrostatic interactions between monomers. |

| Hydrophobicity | LogP | A measure of the hydrophobicity of the molecule. |

Ab Initio Studies for Reaction Mechanisms and Stability

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the inclusion of any empirical parameters. These methods are highly accurate but computationally expensive. They are particularly useful for studying reaction mechanisms and the intrinsic stability of molecules. stackexchange.com

For cyclohexylammonium palmitate, ab initio studies could be employed to investigate the thermal decomposition of the salt. Ammonium carboxylate salts are known to be thermally unstable and can decompose to form amides upon heating. stackexchange.comcore.ac.uk Ab initio calculations could elucidate the reaction pathway for the formation of N-cyclohexylpalmitamide from cyclohexylammonium palmitate, including the transition state structures and activation energies.

Furthermore, ab initio calculations can provide a very accurate description of the ion-pair interaction energy, which is a fundamental measure of the stability of the salt. These calculations can also be used to benchmark the accuracy of less computationally demanding methods like DFT.

Development and Refinement of Force Fields for Accurate Simulations of Ion-Pair Amphiphiles

The accuracy of molecular dynamics simulations is heavily dependent on the quality of the force field used to describe the interactions between atoms. nih.gov A force field is a set of potential energy functions and associated parameters that define the energetics of the system. acs.orgrsc.orgresearchgate.netnih.govresearchgate.net For novel or less-studied molecules like cyclohexylammonium palmitate, existing general-purpose force fields may not be sufficiently accurate.

Therefore, a crucial area of computational research is the development and refinement of force fields specifically for ion-pair amphiphiles. science.gov This process typically involves using high-level quantum mechanical calculations (like DFT or ab initio methods) to compute interaction energies and geometries for representative fragments of the molecule or the entire ion pair. acs.org These quantum mechanical data are then used to parameterize the classical potential energy functions of the force field.

The goal is to create a force field that can accurately reproduce experimental properties such as densities, heats of vaporization, and, most importantly for amphiphiles, their aggregation behavior in solution. A well-parameterized force field is essential for conducting reliable and predictive MD simulations of cyclohexylammonium palmitate. acs.org

Applications of Cyclohexylammonium Palmitate in Advanced Materials Science and Engineering

Role as an Interfacial Agent and Surfactant in Diverse Systems

The fundamental characteristic of Cyclohexylammonium palmitate that governs its activity as an interfacial agent is its amphiphilicity. The molecule consists of a nonpolar tail (the C16 palmitate chain) and a polar head (the cyclohexylammonium cation). This structure allows it to position itself at the interface between immiscible phases, such as oil and water, thereby altering the interfacial properties of the system.

Like other surfactants, Cyclohexylammonium palmitate can enhance the solubilization of hydrophobic (water-insoluble) components in aqueous systems. In aqueous solutions, above a specific concentration known as the critical micelle concentration (CMC), surfactant molecules self-assemble into spherical structures called micelles. The hydrophobic palmitate tails form the core of the micelle, creating a nonpolar microenvironment, while the hydrophilic cyclohexylammonium heads form the outer shell, interfacing with the surrounding water.

This micellar core can encapsulate hydrophobic molecules, effectively dissolving them in the bulk aqueous phase. This mechanism is crucial for creating stable dispersions of oils, pigments, and other nonpolar materials in water. The effectiveness of solubilization depends on factors like the size of the micellar core and the chemical compatibility between the hydrophobic component and the palmitate chains. Studies on similar surfactants, such as ascorbyl palmitate sodium salt, have demonstrated that micellar dispersions can efficiently solubilize poorly soluble drugs, enhancing their apparent solubility in aqueous environments. nih.gov The principle relies on creating hydrophobic nanosurfaces within the aqueous medium, which can be achieved by bilayer-forming synthetic amphiphiles, offering a large area for drug solubilization. nih.gov

A primary function of any surfactant is the reduction of interfacial tension (IFT) between two immiscible liquids, like oil and water. ecu.edu.au When introduced into such a system, Cyclohexylammonium palmitate molecules migrate to the oil-water interface. They orient themselves with their hydrophobic palmitate tails penetrating the oil phase and their hydrophilic cyclohexylammonium heads remaining in the aqueous phase.

This arrangement disrupts the strong cohesive forces between water molecules at the interface, leading to a significant decrease in IFT. researchgate.net Lowering the IFT reduces the energy required to create new interfacial area, which facilitates the formation of emulsions and improves the wetting and spreading of liquids on surfaces. The efficiency of IFT reduction is a key parameter in applications such as enhanced oil recovery, where surfactants are used to mobilize trapped crude oil by lowering the water-oil interfacial tension. ecu.edu.auresearchgate.net The combination of anionic and nonionic surfactants can produce synergistic effects, leading to ultra-low IFT values on the order of 10⁻³ mN/m. mdpi.com

Below is a representative table illustrating the effect of different surfactant types on interfacial tension, demonstrating the general principle.

| Surfactant Type | System | Initial IFT (mN/m) | IFT with Surfactant (mN/m) |

| Anionic (e.g., SDBS) | Water-Oil | ~30-50 | < 1.0 |

| Cationic (e.g., CTAB) | Water-Oil | ~30-50 | < 5.0 |

| Non-ionic (e.g., Triton X-100) | Water-Hexadecane | ~50 | < 10.0 |

| Mixed Anionic/Non-ionic | Water-Oil | ~30-50 | < 0.01 |

Note: This table provides illustrative data for different classes of surfactants to demonstrate the concept of IFT reduction. Specific values for Cyclohexylammonium palmitate would require experimental measurement.

Integration into Polymer and Biopolymer Matrixes

The components of Cyclohexylammonium palmitate, particularly palmitic acid, are valuable building blocks in the synthesis and modification of polymers. Its integration can lead to the development of novel bioplastics and the enhancement of properties in composite materials.

Palmitic acid, derived from renewable resources like palm oil, serves as a starting material for the production of bioplastics. nih.gov Research has demonstrated a chemical pathway to synthesize novel biodegradable polyesters from palm palmitic acid. nih.govresearchgate.net The process involves the functionalization of methyl palmitate (derived from palmitic acid) into a malonate derivative, which is then copolymerized with diols like 1,12-dodecanediol (B52552) to yield a polyester (B1180765). nih.gov

These palmitate-based polyesters are a type of polyhydroxyalkanoate (PHA), which are known for their biodegradability and thermoplastic properties. researchgate.net The properties of the resulting bioplastic can be tuned by altering the length of the diol used in the polymerization. For instance, copolymerization with a longer chain diol (1,12-dodecanediol) has been shown to improve the thermal properties of the resulting polyester compared to a shorter chain diol. nih.govnih.gov Such synthetic polyesters have potential applications as internal plasticizers in the bio-based industry. researchgate.net

The table below summarizes the thermal properties of polyesters synthesized from a palmitate derivative and different diols, as reported in scientific literature.

| Polymer Name | Diol Used | Glass Transition (Tg) | Melting Point (Tm) | Molecular Weight (Da) | Polydispersity Index (PDI) |

| Poly(hexyl 2-tetradecylmalonte) (PHTDM) | 1,6-hexanediol | - | - | - | - |

| Poly(dodecyl 2-tetradecylmalonte) (PDTDM) | 1,12-dodecanediol | 13 °C | 51 °C | 12508 | 1.4 |

Source: Data synthesized from research on palmitic acid-based bioplastics. nih.govnih.gov

Within a polymer matrix, Cyclohexylammonium palmitate can function as a multifunctional additive. Its amphiphilic nature can be leveraged to act as a compatibilizer or dispersing agent in composite materials where a hydrophobic filler (e.g., clay, carbon nanotubes) is mixed with a polymer matrix. By adsorbing onto the filler surface, it can improve the interfacial adhesion between the filler and the polymer, leading to better dispersion and enhanced mechanical properties such as tensile strength and modulus.

Furthermore, the long alkyl chain of the palmitate can impart plasticizing effects, increasing the flexibility and reducing the brittleness of the polymer. In barrier applications, the incorporation of the hydrophobic palmitate chains can decrease the permeability of the composite material to water and other polar molecules by creating a more tortuous path for diffusion. Ethylhexyl palmitate, a related compound, is used in cosmetics to reduce moisture loss from the skin by forming a protective layer, illustrating the barrier potential of palmitate esters. specialchem.com

Corrosion Inhibition Mechanisms and Protective Formulations

Cyclohexylamine (B46788) and its salts are well-known as volatile corrosion inhibitors (VCIs). google.com These compounds possess a low but significant vapor pressure, which allows them to volatilize from a source, travel through a confined air space, and adsorb onto a metal surface. mdpi.com This mechanism is particularly useful for protecting complex metal parts with hard-to-reach areas. mdpi.com

The primary mechanism of inhibition involves the formation of a thin, protective film—often a monomolecular layer—on the metal surface. researchgate.net This adsorbed layer acts as a physical barrier, isolating the metal from corrosive agents in the environment, such as moisture and oxygen. The inhibitor molecules can block either anodic (metal dissolution) or cathodic (oxygen reduction) sites, or both, thereby stifling the electrochemical reactions that cause corrosion. mdpi.comtribology.rs

Organic inhibitors containing nitrogen atoms, such as cyclohexylamine, are effective because the lone pair of electrons on the nitrogen atom can coordinate with vacant d-orbitals of the metal, leading to strong adsorption (chemisorption). mdpi.com In the case of Cyclohexylammonium palmitate, the cyclohexylammonium ion would be the primary active component for vapor-phase inhibition, while the palmitate anion could potentially form an insoluble, hydrophobic salt layer with metal ions at the surface, further enhancing protection. Compounds like dicyclohexylammonium (B1228976) nitrite (B80452) and cyclohexylamine chromate (B82759) have been successfully used in VCI applications. google.commdpi.com

Surface Adsorption and Film Formation on Metallic Substrates

The efficacy of cyclohexylammonium palmitate as a corrosion inhibitor is fundamentally linked to its ability to adsorb onto metallic surfaces and form a protective film. This film acts as a barrier, isolating the metal from the corrosive environment. The adsorption process is driven by the interaction of the polar ammonium (B1175870) head group with the metal surface, while the long palmitate tail orients away from the surface, creating a hydrophobic layer.

Research on related compounds provides insight into the mechanisms at play. For instance, studies on palmitic acid-based amides have demonstrated their ability to adsorb onto steel surfaces, forming a protective layer that significantly inhibits corrosion. In one such study, a maximal inhibition efficiency of 91.5% was achieved at a concentration of 0.5 mM. nih.gov The adsorption of these molecules was found to be concentration-dependent, with efficiency increasing as more molecules become available to cover the surface. nih.gov Similarly, cyclohexylamine and its derivatives are recognized as effective volatile corrosion inhibitors, which function by vaporizing and then condensing on metal surfaces to form a protective monomolecular layer. researchgate.netsemanticscholar.org

The formation of a self-assembled film by cyclohexylammonium palmitate on a metallic substrate can be conceptualized as follows:

Initial Adsorption: The cyclohexylammonium cations are attracted to the negatively charged metallic surface (or the native oxide layer).

Van der Waals Interactions: The long palmitate chains of adjacent adsorbed molecules interact via van der Waals forces, leading to the formation of a densely packed, ordered film.

Hydrophobic Barrier: This organized film presents a hydrophobic exterior, which repels water and other corrosive agents, thereby preventing them from reaching the metal surface.

The stability and effectiveness of this film are influenced by factors such as the concentration of the inhibitor, the temperature, and the specific metallic substrate.

| Parameter | Observation with Related Compounds | Implication for Cyclohexylammonium Palmitate |

| Inhibitor Concentration | Inhibition efficiency of palmitic acid-based amides on mild steel increases with concentration, reaching 91.5% at 0.5 mM. nih.gov | The formation and effectiveness of the protective film are likely to be concentration-dependent. |

| Temperature | The anti-corrosion effectiveness of a palmitic acid-based amide decreases with increasing temperature due to physisorption and desorption at higher temperatures. nih.gov | The stability of the adsorbed film may be temperature-sensitive. |

| Adsorption Mechanism | Palmitic acid-based amides adsorb on mild steel, delaying and reducing corrosion. nih.gov | Cyclohexylammonium palmitate is expected to form an adsorbed protective layer on metallic surfaces. |

Synergistic Effects with Other Inhibitors in Corrosion Prevention

The performance of corrosion inhibitors can often be significantly enhanced by using them in combination with other compounds, a phenomenon known as synergism. researchgate.net This approach can lead to a corrosion inhibition effect that is greater than the sum of the effects of the individual components. researchgate.net While specific studies on the synergistic effects of cyclohexylammonium palmitate are not extensively documented, the principles of synergistic inhibition and the behavior of its constituent functional groups suggest its potential in this area.

The synergistic effect often arises from the complementary functions of the different inhibitors. For example, one inhibitor might primarily act on anodic sites of corrosion, while the other targets cathodic sites. Alternatively, one compound may enhance the adsorption of the other on the metal surface.

Given the chemical nature of cyclohexylammonium palmitate, it could potentially exhibit synergistic effects with various other classes of corrosion inhibitors:

With Halide Ions: Halide ions, such as iodide (I⁻) and bromide (Br⁻), have been shown to enhance the inhibition efficiency of organic inhibitors. nih.govajol.info They can adsorb onto the metal surface and create a negatively charged layer, which then facilitates the adsorption of the cationic cyclohexylammonium species. This co-adsorption can lead to a more stable and effective protective film. For example, the addition of 5 mM KI to 1000 ppm of polypropylene (B1209903) glycol improved the inhibition efficiency from 83.8% to 98.7% for mild steel in an acidic medium. nih.gov

With Other Organic Inhibitors: Combining cyclohexylammonium palmitate with other organic inhibitors that have different functional groups (e.g., those containing sulfur or phosphorus) could lead to a more comprehensive protective layer. These different functional groups may have varying affinities for different sites on the metal surface, resulting in more complete coverage.

With Inorganic Inhibitors: Inorganic inhibitors like phosphates and zinc salts are known to form protective passive layers on metal surfaces. Cyclohexylammonium palmitate could potentially interact with these layers, making them more hydrophobic and less permeable to corrosive species.

The evaluation of synergistic effects is typically quantified using a synergism parameter (S), which can be calculated from the inhibition efficiencies of the individual and combined inhibitors. A value of S > 1 indicates a synergistic effect.

| Inhibitor Combination (Example with Related Compounds) | Observed Effect | Potential Mechanism of Synergy with Cyclohexylammonium Palmitate |

| Polypropylene glycol and KI on mild steel nih.gov | Inhibition efficiency increased from 83.8% to 98.7%. | Halide ions enhance the adsorption of the organic cation. |

| Artemisia Halodendron extract and iodide ions researchgate.net | Inhibition efficiency increased with increasing iodide ion concentration. | Co-adsorption leading to a more stable protective film. |

Liquid Crystalline Materials and Optoelectronic Device Development

The self-assembling nature of long-chain alkylammonium carboxylates, such as cyclohexylammonium palmitate, makes them candidates for the formation of liquid crystalline phases. These materials exhibit properties intermediate between those of crystalline solids and isotropic liquids, with potential applications in optoelectronic devices.

Design and Characterization of Mesogenic Phases

Liquid crystals are characterized by long-range orientational order, and in some cases, partial positional order. nih.gov The formation of such mesophases is driven by the anisotropic shape of the molecules. In the case of cyclohexylammonium palmitate, the long, rod-like structure of the palmitate anion, combined with the ionic interaction with the cyclohexylammonium cation, can lead to the formation of ordered structures upon changes in temperature (thermotropic) or in the presence of a solvent (lyotropic).

The specific type of mesophase formed (e.g., nematic, smectic) depends on the molecular structure and intermolecular interactions. Research on similar long-chain carboxylate systems has shown the formation of various liquid crystalline phases, including lamellar (smectic A) and hexagonal phases. nih.gov

The characterization of these mesogenic phases typically involves techniques such as:

Polarized Optical Microscopy (POM): To observe the characteristic textures of different liquid crystal phases.

Differential Scanning Calorimetry (DSC): To determine the transition temperatures and enthalpies between different phases (e.g., crystal to liquid crystal, liquid crystal to isotropic liquid).

X-ray Diffraction (XRD): To determine the structural parameters of the mesophases, such as layer spacing in smectic phases.

For a compound like cyclohexylammonium palmitate, one might expect the formation of smectic phases, where the molecules are arranged in layers, with the long axes of the palmitate chains oriented roughly parallel to each other. The ionic interactions between the ammonium head groups and the carboxylate groups would likely define the interlayer regions.

| Mesophase Type | Description of Molecular Ordering | Expected Characteristics for Cyclohexylammonium Palmitate |

| Nematic | Molecules have long-range orientational order but no positional order. nih.gov | Possible at higher temperatures, characterized by a fluid, thread-like texture under POM. |

| Smectic A | Molecules are arranged in layers with their long axes perpendicular to the layer planes, and no positional order within the layers. | A likely phase due to the amphiphilic nature, exhibiting focal conic or fan-like textures. |

| Smectic B | Similar to Smectic A, but with hexagonal ordering within the layers. beilstein-journals.org | A more ordered smectic phase that could occur at lower temperatures than Smectic A. |

Modulation of Optical and Photophysical Characteristics for Display and Sensor Applications

The anisotropic nature of liquid crystalline materials leads to unique optical properties, such as birefringence (different refractive indices for light polarized parallel and perpendicular to the director). This property is the basis for many liquid crystal display (LCD) technologies. nih.govleidenuniv.nl The alignment of the liquid crystal molecules can be controlled by applying an external electric field, which in turn modulates the optical properties of the material.

For a liquid crystalline material based on cyclohexylammonium palmitate, the following optical and photophysical characteristics would be of interest for display and sensor applications:

Optical Anisotropy (Δn): The difference between the extraordinary (nₑ) and ordinary (nₒ) refractive indices. A high Δn is often desirable for display applications as it allows for the use of thinner liquid crystal layers, leading to faster response times. researcher.life

Dielectric Anisotropy (Δε): The difference between the dielectric permittivity parallel (ε∥) and perpendicular (ε⊥) to the molecular director. The sign and magnitude of Δε determine how the liquid crystal will align in an electric field.

Response Time: The speed at which the liquid crystal molecules reorient in response to an electric field. This is a critical parameter for video displays.

Photoluminescence: Some organic materials exhibit fluorescence, which can be modulated by changes in the liquid crystalline phase or by the presence of analytes, forming the basis for optical sensors. Studies on palmitate-based liquid crystalline derivatives have shown broad emission in the 400-580 nm range. nih.gov

The optical properties of liquid crystalline materials can be tuned by modifying the molecular structure. For example, incorporating aromatic rings can increase the optical anisotropy. The specific characteristics of cyclohexylammonium palmitate would need to be experimentally determined, but related palmitate derivatives have been investigated for their potential in optoelectronic applications. nih.gov

| Property | Relevance to Applications | Data from Related Palmitate Derivatives nih.gov |

| Optical Bandgap | Determines the transparency range and potential for use in UV or visible applications. | 3.95 eV for a palmitate-based derivative. |

| Refractive Index | Essential for designing optical devices. | Approximately 1.56 at 450 nm for a (4-methoxybenzylideneamino) phenyl palmitate. |

| Fluorescence Lifetime | Important for applications involving light emission, such as sensors. | Average lifetime of 598 ps for a palmitate-based derivative. |

Emulsifiers and Dispersants for Hydrocarbon-Based Systems

The amphiphilic nature of cyclohexylammonium palmitate, possessing both a hydrophilic head and a lipophilic tail, makes it a candidate for use as an emulsifier or dispersant in hydrocarbon-based systems. These applications are crucial in various industries, including petroleum, cosmetics, and pharmaceuticals.

An emulsifier facilitates the formation of a stable mixture of two immiscible liquids, such as oil and water, by reducing the interfacial tension between them and forming a protective film around the dispersed droplets. A dispersant, on the other hand, is used to break down and suspend solid particles or larger liquid droplets within a continuous liquid phase.

In the context of hydrocarbon-based systems, cyclohexylammonium palmitate could function by:

Emulsification: In oil-in-water emulsions, the palmitate tail would dissolve in the oil droplets, while the cyclohexylammonium head would be exposed to the surrounding water, creating a stable dispersion. This is relevant in applications such as the formulation of cutting fluids or certain cosmetic lotions. Fatty acid soaps are well-known for their emulsifying power. google.com

Dispersion: In the case of oil spills, dispersants are used to break up large slicks into smaller droplets that can be more easily biodegraded by microorganisms. bsee.gov The effectiveness of a dispersant is related to its ability to lower the oil-water interfacial tension and promote the formation of a stable oil-in-water emulsion. The physical properties of the oil, such as its viscosity and pour point, play a significant role in the effectiveness of the dispersant. bsee.gov

The performance of cyclohexylammonium palmitate as an emulsifier or dispersant would depend on factors such as its Hydrophilic-Lipophilic Balance (HLB), the nature of the hydrocarbon phase, the water salinity, and the temperature.

| Application | Function of Cyclohexylammonium Palmitate | Key Performance Factors |

| Oil-in-Water Emulsions | Acts as a surfactant, stabilizing oil droplets in a continuous water phase. | HLB value, concentration, temperature, water salinity. |

| Crude Oil Spill Dispersion | Reduces oil-water interfacial tension, breaking up slicks into smaller droplets. | Dispersant-to-oil ratio, oil viscosity and pour point, sea state (energy). |

| Oil-Based Drilling Muds | Helps to suspend and transport cuttings and lubricate the drill bit. behnmeyer.com | Thermal stability, compatibility with other mud components. |

Biochemical and Biophysical Interactions of Palmitate and Cyclohexylammonium Moiety

Palmitate in Fundamental Lipid Biochemistry and Cellular Metabolism

Palmitate, a 16-carbon saturated fatty acid, is a central molecule in cellular metabolism and a fundamental component of various lipids. ontosight.aiwikipedia.org Its synthesis, regulation, and chemical behavior are critical to cellular function.

De novo fatty acid synthesis is the process by which cells create fatty acids, with palmitate being the primary product. wikipedia.orgslideshare.net This cytoplasmic pathway begins with acetyl-CoA, which is carboxylated to form malonyl-CoA. ontosight.aiplos.org This initial, rate-limiting step is catalyzed by the enzyme Acetyl-CoA Carboxylase (ACACA). creativebiolabs.netaacrjournals.org

The subsequent elongation steps are carried out by the multifunctional enzyme complex, Fatty Acid Synthase (FASN). nih.govmdpi.com FASN is a large dimeric enzyme that catalyzes a repeating four-step sequence of reactions: condensation, reduction, dehydration, and another reduction. wikipedia.orgencyclopedia.pub In this cycle, one molecule of acetyl-CoA and seven molecules of malonyl-CoA are condensed to produce the 16-carbon palmitate. researchgate.net The process requires NADPH as a reducing agent. encyclopedia.pub Once synthesized, palmitate is released from the FASN complex by the action of its thioesterase (TE) domain. mdpi.comresearchgate.net

| Enzyme | Gene | Function in Palmitate Biosynthesis | Reference |

|---|---|---|---|

| Acetyl-CoA Carboxylase 1 (ACC1) | ACACA | Catalyzes the irreversible carboxylation of acetyl-CoA to produce malonyl-CoA, the committed step in fatty acid synthesis. | creativebiolabs.netnih.govnih.gov |

| Fatty Acid Synthase (FASN) | FASN | A multi-enzyme protein that catalyzes the synthesis of palmitate from acetyl-CoA and malonyl-CoA, in the presence of NADPH. | wikipedia.orgnih.govmdpi.com |

The cellular concentration of palmitate is tightly regulated to maintain metabolic homeostasis. nih.gov ACACA, the rate-limiting enzyme, is a primary point of control. It is allosterically activated by citrate, which signals an abundance of acetyl-CoA and energy, and is subject to feedback inhibition by palmitoyl-CoA, the activated form of palmitate, which signals a sufficient supply of fatty acids. wikipedia.orgcreativebiolabs.net Hormonal signals also play a crucial role; insulin (B600854) promotes fatty acid synthesis by up-regulating the expression of enzymes like ACACA and FASN, whereas glucagon (B607659) has an inhibitory effect. ontosight.ainih.govslideshare.net

Palmitate is a key node in metabolic fluxes, serving multiple fates within the cell. plos.org It can be activated to palmitoyl-CoA and undergo β-oxidation in the mitochondria to generate ATP. plos.orgnih.gov Alternatively, it can be used for the synthesis of more complex lipids, such as phospholipids (B1166683) and triglycerides, which are essential for membrane formation and energy storage. plos.orgnih.gov Palmitate is also a precursor for the synthesis of other fatty acids through elongation and desaturation. nih.gov Furthermore, it is involved in cellular signaling through post-translational modification of proteins, a process known as palmitoylation, which affects protein localization and function. wikipedia.orgmdpi.com